molecular formula C15H16N2O3S2 B2376759 6-Methylsulfanyl-N-(2-phenylethylsulfonyl)pyridine-3-carboxamide CAS No. 1436298-50-8

6-Methylsulfanyl-N-(2-phenylethylsulfonyl)pyridine-3-carboxamide

Cat. No.: B2376759
CAS No.: 1436298-50-8
M. Wt: 336.42
InChI Key: LEPLIOFUDZNOQC-UHFFFAOYSA-N
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Description

6-Methylsulfanyl-N-(2-phenylethylsulfonyl)pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with a carboxamide group, a methylsulfanyl group, and a phenylethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylsulfanyl-N-(2-phenylethylsulfonyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.

    Introduction of the Carboxamide Group: This step involves the reaction of the pyridine derivative with an amine to form the carboxamide group.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Phenylethylsulfonyl Group: This step involves the reaction of the intermediate compound with a phenylethylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methylsulfanyl-N-(2-phenylethylsulfonyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenylethylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methylsulfanyl-N-(2-phenylethylsulfonyl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 6-Methylsulfanyl-N-(2-phenylethylsulfonyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxamide: A simpler analog without the methylsulfanyl and phenylethylsulfonyl groups.

    Phenylethylsulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.

    Methylsulfanyl derivatives: Compounds with the methylsulfanyl group attached to different core structures.

Uniqueness

6-Methylsulfanyl-N-(2-phenylethylsulfonyl)pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

IUPAC Name

6-methylsulfanyl-N-(2-phenylethylsulfonyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-21-14-8-7-13(11-16-14)15(18)17-22(19,20)10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPLIOFUDZNOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=C1)C(=O)NS(=O)(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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